molecular formula C8H10N2OS B3259830 N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide CAS No. 324579-96-6

N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3259830
CAS No.: 324579-96-6
M. Wt: 182.25 g/mol
InChI Key: ORFZHCUWTOLCOS-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms The presence of the cyclopropyl group attached to the thiazole ring adds to its unique chemical properties

Mechanism of Action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may also target the same or similar biological entities.

Mode of Action

tuberculosis . If N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide shares a similar mode of action, it may interact with its targets to inhibit their function, leading to the suppression of the disease-causing organism.

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways related to the growth and proliferation of this organism.

Pharmacokinetics

The molecular weight of the compound is 18225 g/mol, which may influence its bioavailability and pharmacokinetics.

Result of Action

tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-cyclopropyl-1,3-thiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: N-substituted acetamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(4-ethyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5(11)9-8-10-7(4-12-8)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFZHCUWTOLCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283229
Record name N-(4-Cyclopropyl-2-thiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324579-96-6
Record name N-(4-Cyclopropyl-2-thiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324579-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Cyclopropyl-2-thiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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